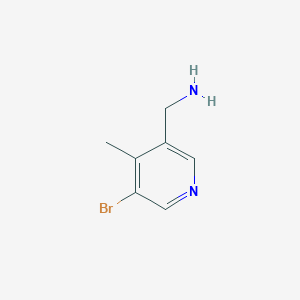

![molecular formula C10H10Br2ClF3N2O B1447111 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide CAS No. 1432053-98-9](/img/structure/B1447111.png)

4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide

Vue d'ensemble

Description

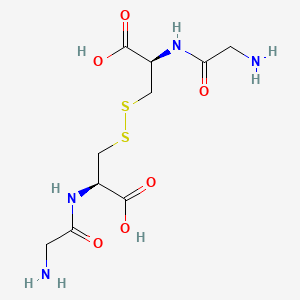

The compound “4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide” (CAS No. 1432053-98-9) is a pyridine derivative1. It is structurally related to the drug varenicline, which is used to help people quit smoking1. It was first synthesized and characterized in 2015 by a team of researchers led by Dr. Stefan Laufer at the University of Tuebingen in Germany1.

Synthesis Analysis

The compound can be synthesized by reacting 2-(trifluoromethyl)pyridine-4,6-diol with 3-bromo-5-chloromethylmorpholine hydrobromide in the presence of a base such as potassium carbonate1. The reaction yields the compound as the hydrobromide salt, which can be purified by recrystallization1.

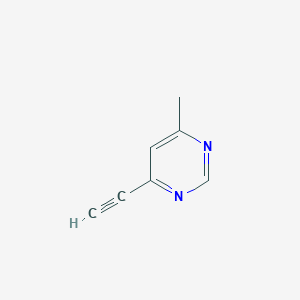

Molecular Structure Analysis

The molecular formula of the compound is C10H10Br2ClF3N2O1. It contains a bromine atom, a chlorine atom, and three fluorine atoms, making it a highly electronegative and reactive compound1.

Chemical Reactions Analysis

The compound is a potent and selective agonist at α4β2 nicotinic acetylcholine receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity in the brain1.

Physical And Chemical Properties Analysis

The compound is a white to off-white solid that is soluble in water and organic solvents such as methanol, ethanol, and dimethyl sulfoxide1. Its melting point is around 210-215°C, and its molecular weight is 411.51 g/mol1.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques and Optimization : Research has been conducted on optimizing the synthesis processes for related compounds, which can be applied to this compound. Techniques such as condensation reactions have been studied to improve yield and efficiency, indicating the importance of reaction temperature and material proportions for optimal synthesis outcomes (Gao Jian-rong, 2004).

- Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : The stability and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines have been explored. These studies highlight the potential for creating high-yield carboxylic acids from related compounds, demonstrating the compound's relevance in synthetic chemistry and material science (M. Schlosser, O. Lefebvre, L. Ondi, 2006).

Biochemical Applications

- Antibacterial Evaluation : The compound's derivatives have been synthesized and evaluated for antibacterial properties. Such research underscores its potential application in developing new antimicrobial agents (M. Rahimizadeh et al., 2011).

- Biomolecular Binding Properties : Studies on new series of related compounds highlight their biomolecular binding properties, which are crucial for drug development and understanding molecular interactions within biological systems (H. Bonacorso et al., 2018).

Material Science and Coordination Chemistry

- Complexation with Metals : The compound's derivatives have been used to form complexes with metals such as palladium(II) and mercury(II), revealing insights into coordination chemistry and the creation of new materials with potential applications in catalysis and electronic devices (A. Singh et al., 2000).

Photophysical and Luminescent Properties

- Photophysics and Biomolecular Interaction : Research on related compounds involving morpholine and pyrrolidine groups has shed light on their photophysical characteristics and interactions with biological molecules like DNA. These findings are significant for developing fluorescent markers and probes in biological research (H. Bonacorso et al., 2018).

Safety And Hazards

Orientations Futures

The compound has been shown to have several biological activities that make it a promising candidate for drug development1. Its unique composition allows for diverse studies ranging from medicinal chemistry to drug delivery systems1. However, more research is needed to fully understand its potential applications and limitations.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.

Propriétés

IUPAC Name |

4-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClF3N2O.BrH/c11-8-6(10(13,14)15)5-7(16-9(8)12)17-1-3-18-4-2-17;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJKQBDNKHKBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

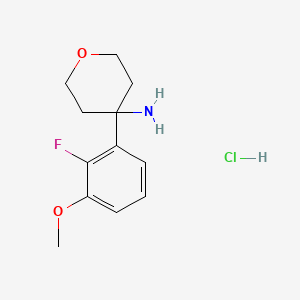

amine hydrochloride](/img/structure/B1447032.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)

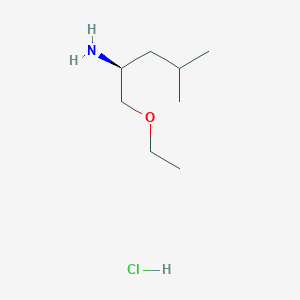

![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)

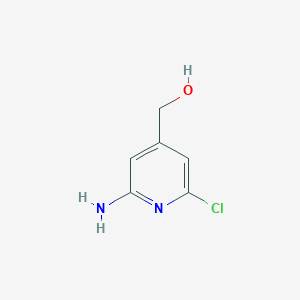

![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)